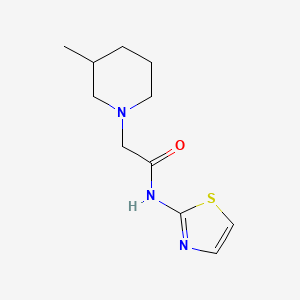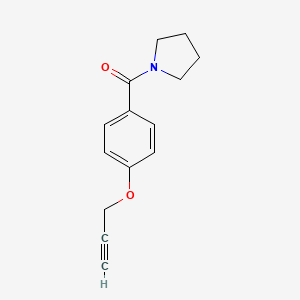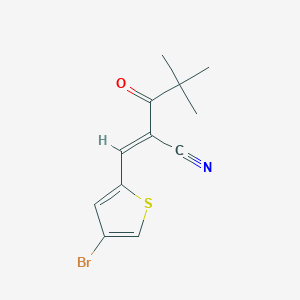
3-cyclopentyl-N-(5-nitronaphthalen-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-(5-nitronaphthalen-1-yl)propanamide is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its specific chemical characteristics.
Preparation Methods
The synthesis of 3-cyclopentyl-N-(5-nitronaphthalen-1-yl)propanamide involves several steps. The process typically starts with the preparation of the naphthalene derivative, followed by the introduction of the nitro group. The cyclopentyl group is then added, and the final step involves the formation of the propanamide moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
3-cyclopentyl-N-(5-nitronaphthalen-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert the nitro group to an amine.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-cyclopentyl-N-(5-nitronaphthalen-1-yl)propanamide is utilized in several scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(5-nitronaphthalen-1-yl)propanamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-cyclopentyl-N-(5-nitronaphthalen-1-yl)propanamide can be compared with other similar compounds, such as:
- 3-cyclopentyl-N-(5-nitro-1-naphthyl)propanamide
- 3-cyclopentyl-N-(5-nitronaphthalen-2-yl)propanamide
These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions .
Properties
IUPAC Name |
3-cyclopentyl-N-(5-nitronaphthalen-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-18(12-11-13-5-1-2-6-13)19-16-9-3-8-15-14(16)7-4-10-17(15)20(22)23/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEXXTLJYOXBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=CC3=C2C=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![isopropyl 7-methyl-5-[4-(methylthio)phenyl]-2-[(5-nitro-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5435614.png)


![Ethyl 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5435636.png)

![4-methoxy-N-[(Z)-3-(naphthalen-2-ylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B5435646.png)

![2-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-3-yl]propan-2-ol](/img/structure/B5435666.png)
![N-[2-(acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5435673.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylsulfanyl)acetamide](/img/structure/B5435683.png)
![(E)-3-(4-nitrophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5435691.png)
![4-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5435692.png)
![(5E)-5-[(3-Chloro-5-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5435701.png)
